molecular formula C19H18N2O B2707003 2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941930-90-1

2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2707003
CAS No.: 941930-90-1
M. Wt: 290.366
InChI Key: OLYKTBYYLCKOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of pyridazinone derivatives provide foundational knowledge for understanding their properties and potential applications. One study presents the synthesis, crystal structure, spectroscopic studies, and theoretical calculations of a new pyridazinone derivative, highlighting its stability and reactivity compared to other compounds (Kalai et al., 2021). Another research effort discusses the synthesis, spectroscopy, crystal structure, thermal behavior, and molecular docking investigations of a similar compound, providing insights into its potential therapeutic applications (Kalai et al., 2020).

Chemical and Biological Applications

Pyridazinone derivatives have been explored for various chemical and biological applications. For instance, a study on the vasorelaxant and platelet antiaggregatory activities of new pyridazinone derivatives reveals the potential of these compounds in cardiovascular research (Costas et al., 2010). Additionally, the corrosion inhibition performance of certain pyridazinone derivatives for mild steel in acidic solution demonstrates their application in material science and engineering (Kalai et al., 2020).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of pyridazinone derivatives have been a significant area of research. A study focusing on the synthesis, structural characterization, and theoretical studies of a novel pyridazine derivative explores its anti-inflammatory activity and inhibition of α-glucosidase, providing valuable insights into its pharmaceutical applications (Zaoui et al., 2021).

Material Science and Catalysis

In material science and catalysis, pyridazinone derivatives have shown promise. For example, the synthesis and mass spectral fragmentation patterns of nitrogen heterocycles with antimicrobial activity offer insights into the structural properties that contribute to their biological efficacy (Sherif, 2014). Additionally, the unexpected cleavage of C–S bond in hydrazination of a related compound and its mechanistic studies highlight the complex reactions these compounds can undergo, relevant for synthetic chemistry and drug development (Nordin et al., 2016).

Properties

IUPAC Name

6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-6-5-8-16(12-14)13-21-19(22)11-10-18(20-21)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKTBYYLCKOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.